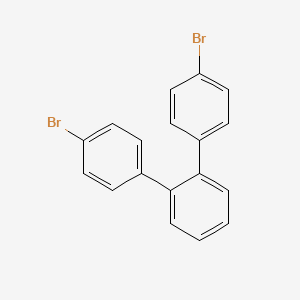

1,2-Bis(4-bromophenyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

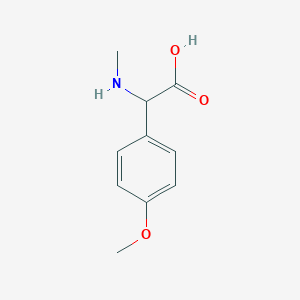

1,2-Bis(4-bromophenyl)benzene is an organic compound with the chemical formula C16H12Br2. It is a solid, usually appearing as white crystals . This compound is primarily used in organic synthesis reactions, serving as a reagent, catalyst, and intermediate . It is commonly used in the synthesis of other organic compounds, particularly those containing phenyl and bromine groups .

Synthesis Analysis

The synthesis of 1,2-Bis(4-bromophenyl)benzene involves several steps, including the use of various reagents and catalysts . The process often involves the use of Bruker AVANCE 400 (400 MHz), Varian 1000 FT-IR, EA 3000 CHNS, and Büchi SMP-20 instruments to measure NMR spectra, infrared spectra, elemental analysis, and melting point, respectively .

Molecular Structure Analysis

The molecular structure of 1,2-Bis(4-bromophenyl)benzene can be analyzed using various techniques, including NMR spectroscopy, infrared spectroscopy, and X-ray absorption spectroscopy . These techniques provide detailed information about the molecule’s structure, including its atomic arrangement and bonding .

Chemical Reactions Analysis

1,2-Bis(4-bromophenyl)benzene can participate in various chemical reactions. For instance, it can act as a PdCl2 ligand or as one of the reactants of the Suzuki coupling reaction, depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in the catalytic reactions which were monitored using synchronous fluorescence spectroscopy .

Physical And Chemical Properties Analysis

1,2-Bis(4-bromophenyl)benzene is a solid compound, usually appearing as white crystals . More detailed physical and chemical properties, such as its melting point, boiling point, and solubility, would require further experimental analysis or reliable database references.

科学的研究の応用

Synthesis of 2D Covalent Organic Frameworks

This compound is used in the surface-mediated synthesis of two-dimensional (2D) covalent organic frameworks . The synthesis process is dependent on the choice of substrate and is carried out under ultra-high vacuum conditions .

Development of Adsorption Membranes

The compound is used to synthesize porous aromatic frameworks for the development of adsorption membranes . These membranes are used to treat organic pollutants .

Fabrication of Organic Light Emitting Diodes (OLEDs)

It is used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) . OLEDs are widely used in display technology for their high contrast and color accuracy.

Synthesis of Single-Molecule Diodes

The compound is used in the synthesis of unsymmetrically substituted biphenylethane derivatives, which are key intermediates in the creation of exceptional single-molecule diode behavior .

Preparation of Aggregation Induced Emission (AIE) Probes

It is used in the preparation of aggregation-induced emission (AIE) probes . These probes are used for the fluorescence detection of mercury (II) and glutathione .

Building Blocks for Organic Semiconductors

The compound is used as a building block for organic semiconductors . Organic semiconductors are used in a variety of applications, including organic solar cells and organic field-effect transistors.

Dye-Sensitized Solar Cells

It is used in the synthesis of poly (m -phenylene) derivatives, which are particularly interesting in the field of materials science, such as artificial helical polymers and dye-sensitized solar cells .

Synthesis of 4,7-Dibromo-2,1,3-Benzothiadiazole

The compound is used in the Pd-catalyzed amination of 4,7-dibromo-2,1,3-benzothiadiazole . This reaction yields the 4,7-bis (phenylamino) derivative in good yields .

作用機序

Mode of Action

It’s known that brominated compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Pharmacokinetics

Once absorbed, these compounds can distribute throughout the body, often accumulating in fatty tissues due to their lipophilic nature . The metabolism of brominated compounds typically involves enzymatic reactions that convert them into more polar metabolites, which can then be excreted from the body.

Action Environment

The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)benzene can be influenced by various environmental factors For example, the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets Additionally, factors such as temperature, pH, and the presence of light can affect the stability of the compound

特性

IUPAC Name |

1,2-bis(4-bromophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMHWJZCGSVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507785 |

Source

|

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-bromophenyl)benzene | |

CAS RN |

24253-43-8 |

Source

|

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)

![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)